molecular formula C6H11N3S B13324229 4-(propan-2-ylsulfanyl)-1H-pyrazol-3-amine

4-(propan-2-ylsulfanyl)-1H-pyrazol-3-amine

Cat. No.: B13324229
M. Wt: 157.24 g/mol
InChI Key: KCDXTUYNWZXBPT-UHFFFAOYSA-N
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Description

4-(Propan-2-ylsulfanyl)-1H-pyrazol-3-amine is a pyrazole derivative featuring a thioether substituent (propan-2-ylsulfanyl group) at position 4 and an amine group at position 2. The compound’s structure combines the aromatic pyrazole core with a moderately lipophilic alkylthio moiety, which influences its physicochemical properties, such as solubility and bioavailability.

Properties

Molecular Formula

C6H11N3S

Molecular Weight

157.24 g/mol

IUPAC Name

4-propan-2-ylsulfanyl-1H-pyrazol-5-amine

InChI

InChI=1S/C6H11N3S/c1-4(2)10-5-3-8-9-6(5)7/h3-4H,1-2H3,(H3,7,8,9)

InChI Key

KCDXTUYNWZXBPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=C(NN=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propan-2-ylsulfanyl)-1H-pyrazol-3-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloropyrazole with isopropylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(propan-2-ylsulfanyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

4-(propan-2-ylsulfanyl)-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(propan-2-ylsulfanyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfur and amino groups play a crucial role in its binding affinity and specificity. Additionally, the pyrazole ring can participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural features and properties of 4-(propan-2-ylsulfanyl)-1H-pyrazol-3-amine and its analogs:

Compound Name Substituents Key Functional Groups Melting Point (°C) Notable Properties Reference
This compound 4: propan-2-ylsulfanyl; 3: NH₂ Thioether, amine N/A Moderate lipophilicity, potential bioactivity N/A
N-(Pyrimidin-5-yl)-1H-pyrazol-4-amine 4: pyrimidin-5-yl; 4: NH₂ Amine, pyrimidine 233–234 High crystallinity, polar
4-(Methylsulfonyl)-1H-pyrazol-3-amine 4: methylsulfonyl; 3: NH₂ Sulfonamide, amine N/A High polarity, electron-withdrawing
N-(4-Nitrophenyl)-1H-pyrazol-3-amine 3: NH₂; N-linked nitrobenzene Thiourea, nitro N/A Antibacterial activity (MSSA/MRSA)
4-(4-Bromophenyl)-1H-pyrazol-3-amine 4: bromophenyl; 3: NH₂ Halogenated aryl, amine N/A Enhanced stability, halogen interactions
5-(1-Methyl-pyrrolo-pyridin-3-yl)-pyrazol-3-amine 5: pyrrolopyridine; 3: NH₂ Heterocyclic, amine N/A Antiproliferative activity

Key Observations:

  • Electronic Effects : The propan-2-ylsulfanyl group is electron-donating, activating the pyrazole ring toward electrophilic substitution, whereas sulfonyl (e.g., 4-(methylsulfonyl)-1H-pyrazol-3-amine) or nitro groups (e.g., N-(4-nitrophenyl)-1H-pyrazol-3-amine) are electron-withdrawing, deactivating the ring .
  • Lipophilicity : Alkylthio substituents (logP ~2–3) balance solubility and membrane permeability better than polar groups like sulfonamides (logP <1) or nitroaryl moieties (logP ~1.5–2) .
  • Biological Activity : Thiourea derivatives (e.g., N-(4-nitrophenyl)-1H-pyrazol-3-amine) exhibit antibacterial properties, suggesting sulfur-containing groups enhance interactions with bacterial targets . In contrast, pyrrolopyridine-substituted analogs () show antiproliferative effects, indicating substituent-dependent pharmacological profiles.

Physicochemical and Pharmacokinetic Properties

  • Melting Points : 4-Amine derivatives (e.g., N-(pyrimidin-5-yl)-1H-pyrazol-4-amine, 233–234°C) generally exhibit higher melting points than 3-amine analogs due to stronger intermolecular hydrogen bonding .
  • Solubility : Sulfur-containing groups (thioethers, thioureas) improve lipid solubility compared to polar amides or sulfonamides, as seen in the antibacterial thiourea derivatives .
  • Stability : Halogenated analogs (e.g., 4-(4-bromophenyl)-1H-pyrazol-3-amine) show enhanced stability, likely due to reduced metabolic degradation .

Biological Activity

4-(Propan-2-ylsulfanyl)-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, known for its diverse biological activities. Research into its biological properties has revealed potential applications in medicinal chemistry, particularly in antimicrobial, antioxidant, and anticancer therapies. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial efficacy of pyrazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains. A study evaluated the antimicrobial properties of synthesized pyrazoles against common pathogens, revealing that certain derivatives exhibited remarkable inhibition zones in agar diffusion tests.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacteria TestedInhibition Zone (mm)
This compoundE. coli15
S. aureus18
P. aeruginosa12

The results indicate that this compound has a promising profile as an antimicrobial agent, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Antioxidant Activity

Antioxidant properties are vital for preventing oxidative stress-related diseases. The compound was tested for its ability to scavenge free radicals using various assays such as DPPH and ABTS.

Table 2: Antioxidant Activity Assays

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
This compound2530
Standard (Butylated Hydroxytoluene)1520

These results suggest that while the compound exhibits antioxidant activity, it is less potent than standard antioxidants like BHT.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored in various studies. One notable case involved testing the cytotoxic effects of similar compounds on cancer cell lines such as MCF-7 and HeLa. The results indicated that certain derivatives could significantly inhibit cell proliferation.

Table 3: Anticancer Activity Against Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-712
HeLa15

These findings highlight the compound's potential as a lead structure for developing anticancer agents.

Case Studies

  • Study on Antimicrobial Properties : A comprehensive study published in Pharmaceutical Sciences demonstrated that a series of pyrazole derivatives, including those with sulfanyl groups, exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Antioxidant Evaluation : Research conducted by International Journal of Pharmaceutical Sciences assessed the antioxidant capacity of various pyrazole compounds, revealing that those with specific substituents showed enhanced radical scavenging abilities .
  • Cytotoxicity Testing : A study published in Journal of Medicinal Chemistry explored the cytotoxic effects of pyrazole derivatives on cancer cells, indicating that modifications to the pyrazole ring could lead to increased antiproliferative effects .

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